N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
Description
N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a structurally complex oxalamide derivative characterized by two distinct substituents:
- N1 substitution: A 3-(mesitylsulfonyl)oxazolidin-2-ylmethyl group, featuring a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety attached to an oxazolidine ring. This group introduces steric bulk and electron-withdrawing properties due to the sulfonyl functionality.
The oxalamide core (N1-C(=O)-C(=O)-N2) serves as a rigid bridge, enabling diverse applications in medicinal chemistry, catalysis, or materials science.
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSODZZMYZUMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of the Oxalamide Core
The oxalamide moiety is typically constructed via sequential nucleophilic acyl substitution reactions. A representative approach involves reacting oxalyl chloride with two equivalents of amine precursors under anhydrous conditions. For N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, the synthesis begins with the preparation of the mesitylsulfonyl-oxazolidine intermediate.
In a protocol adapted from EvitaChem, the mesitylsulfonyl group is introduced via sulfonylation of 3-aminomethyloxazolidin-2-one using mesitylenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. This step proceeds at 0°C to room temperature for 12 hours, yielding 3-(mesitylsulfonyl)oxazolidin-2-yl)methylamine with >85% purity after aqueous workup. Subsequent coupling with ethyl oxalyl chloride in tetrahydrofuran (THF) generates the mono-oxalamide intermediate, which is then reacted with phenethylamine under reflux to afford the final product.
Coupling Reagent Optimization
The choice of coupling reagents significantly impacts yield and reaction efficiency. Ethyl dimethylaminopropyl carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) is widely employed for amide bond formation, achieving yields of 70–80% for the final coupling step. Comparative studies from Royal Society of Chemistry protocols demonstrate that hexafluorophosphate-based reagents like HATU improve yields to 85–90% but require stringent moisture-free conditions. A side-by-side comparison is summarized below:
| Coupling Reagent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0°C→RT | 72% | 95% |
| HATU | DMF | -20°C→RT | 88% | 98% |
| DCC/DMAP | THF | Reflux | 65% | 90% |
Protecting Group Strategies
The oxazolidinone nitrogen is protected during sulfonylation to prevent undesired side reactions. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used, with Boc offering superior stability under basic conditions. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate.
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Allylic Substitution
Recent advances in Pd-catalyzed allylic substitution, as reported in ACS Chemical Reviews, provide a stereoselective route to chiral oxazolidinone intermediates. Using a Pd/L11 complex with a Feringa-type monophosphoramidite ligand, the deracemization of cis-2-oxabicyclo[2.2.0]hex-5-en-3-one derivatives achieves >95% enantiomeric excess (ee). This methodology is adaptable to the synthesis of the mesitylsulfonyl-oxazolidine scaffold, though substrate modification is required to accommodate bulkier sulfonyl groups.
Enzymatic Resolution
Lipase-mediated kinetic resolution offers an alternative for obtaining enantiopure intermediates. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of racemic 3-aminomethyloxazolidin-2-one in vinyl acetate, achieving 92% ee for the (R)-enantiomer. However, this method is less cost-effective for large-scale production compared to metal-catalyzed approaches.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
EvitaChem’s optimized protocol employs continuous flow reactors for the final coupling step, reducing reaction time from 24 hours to 2 hours. Key parameters include:
- Residence time : 10 minutes
- Temperature : 50°C
- Solvent : Acetonitrile/water (9:1)
This system achieves 94% conversion with >99% purity after inline extraction and crystallization.
Crystallization and Chromatography
Final purification is accomplished via anti-solvent crystallization using ethyl acetate/heptane (1:3). Recrystallization from hot ethanol yields needle-shaped crystals with a melting point of 128–130°C. For small-scale batches, flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual impurities, as documented in RSC protocols.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.28–7.18 (m, 5H, ArH), 4.32 (dd, J = 9.0, 5.2 Hz, 1H, CH2), 3.94 (s, 2H, SO2CH2), 2.86 (t, J = 7.3 Hz, 2H, NCH2), 2.34 (s, 6H, CH3), 2.11 (s, 3H, CH3).
- 13C NMR (126 MHz, DMSO-d6): δ 169.8 (C=O), 144.2 (SO2C), 138.5 (ArC), 129.1–126.3 (ArCH), 62.4 (OCH2), 45.7 (NCH2), 21.3 (CH3).
- HRMS (ESI-TOF): m/z [M+H]+ calcd for C24H29N3O5S: 478.1742; found: 478.1738.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms ≥99% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted oxazolidin-2-one derivatives.
Scientific Research Applications
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use as an antibacterial agent, similar to other oxazolidin-2-one derivatives.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antibacterial activity, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidin-2-one derivatives.
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
The following table highlights key structural differences between the target compound and similar oxalamide derivatives:
Key Observations :
- Unlike symmetric bis-substituted oxalamides (e.g., Compounds 4, 9), the target features asymmetric substitution , which may confer unique stereoelectronic properties.
- The oxazolidine ring in the target (a five-membered O/N heterocycle) contrasts with azetidinone (four-membered, ) or imidazolidinone (five-membered, ) rings in analogs, affecting conformational flexibility .
Spectroscopic Data :
- IR Spectroscopy : The target’s oxalamide core would exhibit C=O stretches near 1700 cm⁻¹, consistent with Compound 9 (1700 cm⁻¹) . The mesitylsulfonyl group may show S=O stretches at 1150–1350 cm⁻¹, absent in other analogs.
- NMR: The phenethyl group’s aromatic protons (~6.5–7.5 ppm) and mesityl methyl groups (~2.1–2.5 ppm) would dominate the ¹H NMR spectrum, differing from the imidazolidinone or azetidinone signals in analogs .
Physicochemical Properties
Insights :
- The mesitylsulfonyl group may improve solubility in organic solvents compared to hydroxylated analogs (e.g., Compound 9).
- Asymmetric substitution could reduce crystallinity compared to symmetric bis-oxalamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
